Lithium chloro[dimethyl(phenyl)silyl]methanide
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Overview
Description
Lithium chloro[dimethyl(phenyl)silyl]methanide is an organolithium compound that features a lithium atom bonded to a carbon atom, which is further bonded to a silicon atom substituted with a phenyl group and two methyl groups. This compound is of interest due to its unique reactivity and applications in organic synthesis, particularly in the formation of carbon-silicon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium chloro[dimethyl(phenyl)silyl]methanide can be synthesized through the reaction of chloro[dimethyl(phenyl)silyl]methane with a strong base such as n-butyllithium. The reaction typically occurs in an inert atmosphere, such as under nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen in the air.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the lithium atom is replaced by other electrophiles.
Addition Reactions: The compound can participate in addition reactions with various electrophiles, forming new carbon-silicon bonds.
Lithium-Halogen Exchange: This compound can undergo lithium-halogen exchange reactions, where the lithium atom is exchanged with a halogen atom from another compound.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include alkyl halides and carbonyl compounds.
Solvents: Typical solvents for these reactions include ethers such as diethyl ether or tetrahydrofuran (THF), which stabilize the reactive intermediates.
Major Products:
Substitution Products: Depending on the electrophile used, the major products can include various organosilicon compounds.
Addition Products: The addition reactions typically yield compounds with new carbon-silicon bonds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Lithium chloro[dimethyl(phenyl)silyl]methanide has several applications in scientific research:
Organic Synthesis: It is used as a reagent for forming carbon-silicon bonds, which are important in the synthesis of organosilicon compounds.
Material Science: The compound is used in the preparation of silicon-containing polymers and materials with unique properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of silicon-containing drugs, which can exhibit improved stability and bioavailability.
Catalysis: The compound is used in catalytic processes to facilitate various organic transformations.
Mechanism of Action
The mechanism of action of lithium chloro[dimethyl(phenyl)silyl]methanide involves the nucleophilic attack of the lithium-bound carbon atom on electrophiles. The silicon atom, with its electron-withdrawing phenyl and methyl groups, stabilizes the negative charge on the carbon atom, making it a strong nucleophile. This allows the compound to participate in a variety of reactions, forming new carbon-silicon bonds.
Comparison with Similar Compounds
Lithium trimethylsilylmethanide: Similar in structure but with three methyl groups attached to the silicon atom instead of a phenyl group.
Lithium dimethylsilylmethanide: Contains two methyl groups and one hydrogen atom attached to the silicon atom.
Lithium phenylsilylmethanide: Features a phenyl group and two hydrogen atoms attached to the silicon atom.
Uniqueness: Lithium chloro[dimethyl(phenyl)silyl]methanide is unique due to the presence of both phenyl and methyl groups attached to the silicon atom. This combination provides a balance of steric hindrance and electronic effects, making the compound highly reactive and versatile in organic synthesis.
Properties
CAS No. |
71864-24-9 |
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Molecular Formula |
C9H12ClLiSi |
Molecular Weight |
190.7 g/mol |
IUPAC Name |
lithium;chloromethyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C9H12ClSi.Li/c1-11(2,8-10)9-6-4-3-5-7-9;/h3-8H,1-2H3;/q-1;+1 |
InChI Key |
PQTHTYRONVMBMI-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)([CH-]Cl)C1=CC=CC=C1 |
Origin of Product |
United States |
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